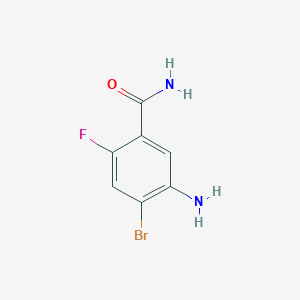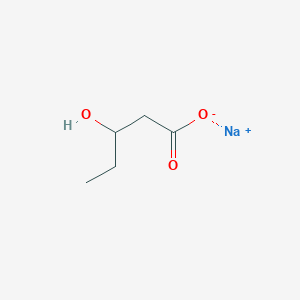![molecular formula C16H11BrO4S B13137638 2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione CAS No. 61556-40-9](/img/structure/B13137638.png)
2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly used in dyes, pigments, and pharmaceuticals. This particular compound features a bromoethylthio group attached to the anthraquinone core, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination of an appropriate anthraquinone precursor followed by the introduction of the thioether group. One common method involves the reaction of 1,4-dihydroxyanthraquinone with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The bromoethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can react with the bromoethylthio group under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen functionalities.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of thioether or amine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules. The bromoethylthio group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The anthraquinone core can also intercalate into DNA, affecting its replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the bromoethylthio group but shares the anthraquinone core.
2-Bromoethylthioanthraquinone: Similar structure but may have different substitution patterns on the anthraquinone core.
Anthraquinone-2-sulfonic acid: Contains a sulfonic acid group instead of the bromoethylthio group.
Uniqueness
2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both the bromoethylthio group and the hydroxyl groups on the anthraquinone core. This combination of functional groups can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61556-40-9 |
|---|---|
Molecular Formula |
C16H11BrO4S |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-(2-bromoethylsulfanyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H11BrO4S/c17-5-6-22-11-7-10(18)12-13(16(11)21)15(20)9-4-2-1-3-8(9)14(12)19/h1-4,7,18,21H,5-6H2 |
InChI Key |
HIGAOCCYYDTMMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


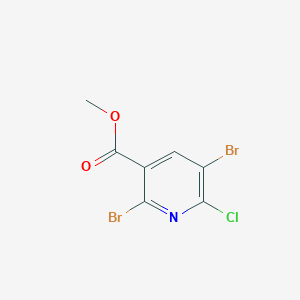
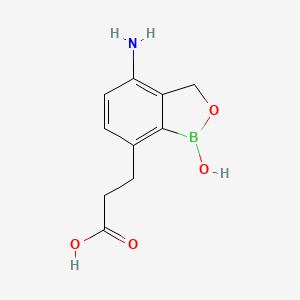
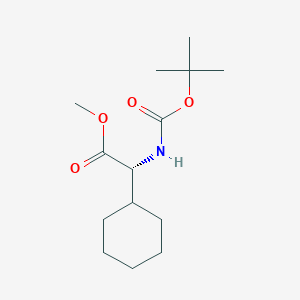
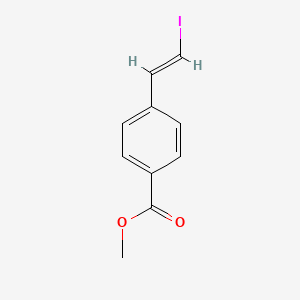
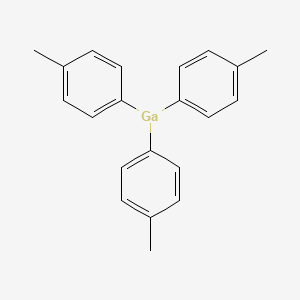

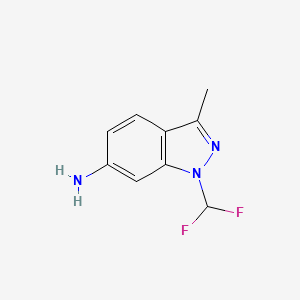
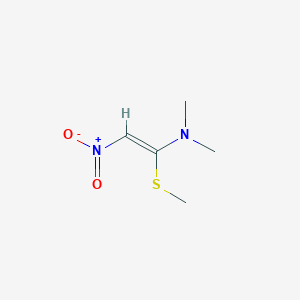
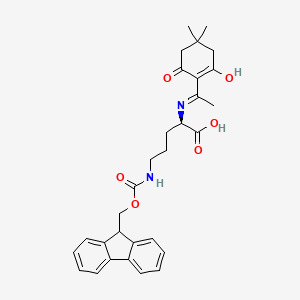

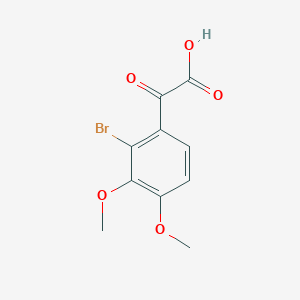
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)
